molecular formula C13H21NO3 B14002200 Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B14002200
M. Wt: 239.31 g/mol
InChI Key: PBVSLRZFMAPLDV-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE is an organic compound with the molecular formula C12H21NO3. It is a derivative of cyclopentapyridine and is used primarily as an intermediate in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE typically involves the condensation of appropriate amines with cyclopentanone derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a protecting group, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like methanol or ethanol can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and industrial applications .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl (4aR,7aR)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

PBVSLRZFMAPLDV-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CCC(=O)[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(=O)C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.